molecular formula C35H38N6O6 B565711 2H-2-Ethyl-d5 Candesartan Cilexetil CAS No. 1246816-44-3

2H-2-Ethyl-d5 Candesartan Cilexetil

Cat. No.: B565711
CAS No.: 1246816-44-3
M. Wt: 643.756
InChI Key: IPKUBVHJAZIDCZ-SGEUAGPISA-N
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Description

2H-2-Ethyl-d5 Candesartan Cilexetil: is a deuterated form of candesartan cilexetil, which is a prodrug of candesartan. Candesartan is an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of candesartan due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2H-2-Ethyl-d5 Candesartan Cilexetil involves the incorporation of deuterium atoms into the ethyl group of candesartan cilexetil. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: : 2H-2-Ethyl-d5 Candesartan Cilexetil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of candesartan, which are studied for their pharmacological properties .

Scientific Research Applications

2H-2-Ethyl-d5 Candesartan Cilexetil is widely used in scientific research, including:

    Chemistry: Used to study the reaction mechanisms and pathways of candesartan.

    Biology: Employed in metabolic studies to understand the biotransformation of candesartan in biological systems.

    Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of candesartan.

    Industry: Applied in the development of new formulations and drug delivery systems

Mechanism of Action

2H-2-Ethyl-d5 Candesartan Cilexetil, like its non-deuterated counterpart, acts as an angiotensin II receptor antagonist. It blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and alleviation of heart failure symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The uniqueness of 2H-2-Ethyl-d5 Candesartan Cilexetil lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKUBVHJAZIDCZ-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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